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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)azepane

CAS No.: 551923-16-1

Cat. No.: B3416041

Get Quote

1-(Piperidin-4-yl)azepane vs. 1-(Piperidin-4-
ylcarbonyl)azepane
Executive Summary
This guide analyzes the structural, synthetic, and pharmacological divergences between two

closely related chemotypes: the amine-linked 1-(piperidin-4-yl)azepane (Molecule A) and the

amide-linked 1-(piperidin-4-ylcarbonyl)azepane (Molecule B). While sharing identical ring

systems, the single atom substitution (methylene vs. carbonyl) fundamentally alters the

physicochemical profile, shifting the molecule from a high-pKa cationophile to a neutral

hydrogen-bond acceptor. This "linker switch" is a critical tactic in medicinal chemistry for

modulating hERG liability, metabolic stability, and receptor affinity.

Part 1: Structural & Physicochemical Analysis[1]
The core difference lies in the linker connecting the piperidine C4 position to the azepane

nitrogen. This modification dictates the electronic environment of the central nitrogen and the

overall topology of the molecule.
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Comparative Data Profile

Feature
1-(Piperidin-4-yl)azepane
(Amine)

1-(Piperidin-4-
ylcarbonyl)azepane
(Amide)

Linker Type Tertiary Amine (Basic) Amide (Neutral)

Hybridization (Tetrahedral) (Planar, Restricted Rotation)

pKa (Linker N) ~9.5 - 10.5 (Ionized at pH 7.4) Neutral (Non-ionizable)

H-Bonding
H-Bond Acceptor (weak), Salt

Bridge Donor

Strong H-Bond Acceptor

(Carbonyl)

Conformation Flexible (Chair/Twist-Boat)

Rigid (Restricted rotation due

to

resonance)

Metabolic Risk N-Dealkylation, N-Oxidation
Hydrolysis (slow), Amidase

cleavage

Primary Utility GPCR Ligands (H3, Sigma-1)
Enzyme Inhibitors (sEH, 11

-HSD1)

Structural Visualization (Graphviz)
The following diagram illustrates the structural divergence and key interaction points.
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Molecule A: Amine Linker

Molecule B: Amide Linker
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Salt Bridge
Former

Flexible
Rotamer

1-(Piperidin-4-ylcarbonyl)azepane

Neutral
(Non-basic)

H-Bond
Acceptor (C=O)

Rigid
Planar Bond
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Caption: Structural divergence map highlighting the shift from a flexible, basic amine scaffold to

a rigid, neutral amide scaffold.

Part 2: Synthetic Methodologies
The synthesis of these two scaffolds requires distinct chemical pathways. The amine is

accessed via Reductive Amination, while the amide is formed via Peptide Coupling.

Protocol A: Synthesis of 1-(Piperidin-4-yl)azepane (Amine)
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Mechanism: Reductive Amination Key Reagent: Sodium Triacetoxyborohydride (STAB)

Reagents:

Substrate: N-Boc-4-piperidone (1.0 equiv)

Amine: Azepane (1.1 equiv)[1]

Reductant: NaBH(OAc)3 (1.5 equiv)[1]

Solvent: 1,2-Dichloroethane (DCE) or DCM

Catalyst: Acetic Acid (1-2 drops, to pH 5-6)

Step-by-Step Protocol:

Imine Formation: In a dry round-bottom flask under

, dissolve N-Boc-4-piperidone in DCE (0.1 M). Add azepane followed by acetic acid.[1] Stir
at Room Temperature (RT) for 30-60 minutes. Note: Pre-formation of the imine prevents
direct reduction of the ketone.

Reduction: Cool to 0°C. Add NaBH(OAc)3 portion-wise over 10 minutes. Allow to warm to

RT and stir overnight (12-16h).

Quench: Quench with saturated aqueous

. Stir vigorously for 15 minutes to decompose borate complexes.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[2]

Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1) or 4M HCl in

Dioxane. Stir 1-2h. Concentrate to yield the dihydrochloride salt.

Protocol B: Synthesis of 1-(Piperidin-4-ylcarbonyl)azepane
(Amide)
Mechanism: Amide Coupling Key Reagent: HATU or EDC/HOBt
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Reagents:

Acid:[2][3] N-Boc-piperidine-4-carboxylic acid (Isonipecotic acid derivative) (1.0 equiv)

Amine: Azepane (1.1 equiv)[1]

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (Hunig's Base) (3.0 equiv)

Solvent: DMF (anhydrous)[2]

Step-by-Step Protocol:

Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in DMF (0.2 M). Add DIPEA and

stir for 5 minutes.

Coupling: Add HATU. Stir for 5 minutes (solution often turns yellow). Add azepane

dropwise.[1]

Reaction: Stir at RT for 2-4 hours. Monitor by LCMS (Amide formation is typically fast).

Workup: Dilute with EtOAc. Wash with 1M HCl (to remove excess azepane and DIPEA),

then sat.

, then LiCl (5% aq) to remove DMF.

Deprotection: Similar to Protocol A (TFA/DCM or HCl/Dioxane).

Synthetic Workflow Diagram
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Caption: Parallel synthetic workflows contrasting reductive amination (Path A) and amide

coupling (Path B).

Part 3: Pharmacological Implications[4][5]
The choice between these two linkers is rarely arbitrary; it is a strategic decision based on the

target binding pocket and ADME requirements.

1. The Amine Linker (Molecule A)
Binding Mode: The tertiary nitrogen is protonated at physiological pH. It acts as a critical salt-

bridge donor to conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding

pockets (e.g., Asp3.32 in Amine GPCRs).
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Case Study (H3 Antagonists): Many Histamine H3 receptor antagonists utilize a basic amine

center to anchor the ligand. The azepane ring provides hydrophobic bulk that fits into a

specific lipophilic pocket, while the piperidine acts as the scaffold.

Liability: Highly basic amines can lead to phospholipidosis or hERG channel inhibition (QT

prolongation risk).

2. The Amide Linker (Molecule B)
Binding Mode: The amide is neutral. It cannot form salt bridges. Instead, the Carbonyl

oxygen acts as a Hydrogen Bond Acceptor (HBA), and the N-H (if secondary, though here it

is tertiary and lacks H) is capped. The amide bond locks the conformation, reducing the

entropic penalty upon binding.

Case Study (Enzyme Inhibitors): In Soluble Epoxide Hydrolase (sEH) inhibitors, amide

linkers are often used to position hydrophobic groups without introducing unnecessary

ionization that might hinder membrane permeability.

Advantage: "Masking" the basicity improves oral absorption and blood-brain barrier (BBB)

penetration by reducing the fraction of ionized species (depending on the rest of the

molecule).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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